molecular formula C16H17NO3 B12994836 (3-Amino-4-methylphenyl)(2,4-dimethoxyphenyl)methanone

(3-Amino-4-methylphenyl)(2,4-dimethoxyphenyl)methanone

Cat. No.: B12994836
M. Wt: 271.31 g/mol
InChI Key: DGVZREGTFQWPRL-UHFFFAOYSA-N
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Description

(3-Amino-4-methylphenyl)(2,4-dimethoxyphenyl)methanone is an organic compound with a complex structure that includes both amino and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-4-methylphenyl)(2,4-dimethoxyphenyl)methanone typically involves multi-step reactions. One common method includes the use of p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as starting materials. The reaction proceeds through a sequence of Povarov cycloaddition and N-furoylation processes .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: (3-Amino-4-methylphenyl)(2,4-dimethoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(3-Amino-4-methylphenyl)(2,4-dimethoxyphenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Amino-4-methylphenyl)(2,4-dimethoxyphenyl)methanone involves its interaction with various molecular targets. The amino and methoxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, making it a candidate for drug development .

Comparison with Similar Compounds

  • (2,4-Dimethoxyphenyl)-(3-methylphenyl)-methanone
  • (4-Bromophenyl)-(2,4-dimethoxyphenyl)-methanone
  • (4-Chlorophenyl)-(2,4-dimethoxyphenyl)-methanone

Uniqueness: (3-Amino-4-methylphenyl)(2,4-dimethoxyphenyl)methanone is unique due to the presence of both amino and methoxy groups, which provide it with distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

(3-amino-4-methylphenyl)-(2,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C16H17NO3/c1-10-4-5-11(8-14(10)17)16(18)13-7-6-12(19-2)9-15(13)20-3/h4-9H,17H2,1-3H3

InChI Key

DGVZREGTFQWPRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)OC)N

Origin of Product

United States

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